
モルヒネ硫酸塩五水和物
説明
Morphine sulfate pentahydrate is a potent analgesic compound derived from the opium poppy. It is the main alkaloid of opium and was first isolated in 1805. Morphine sulfate pentahydrate is widely used in medicine for its powerful pain-relieving properties, though its use is limited due to the potential for tolerance, withdrawal, and abuse .
科学的研究の応用
Morphine sulfate pentahydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of morphine and its derivatives.
Biology: Studied for its effects on cellular and molecular processes, including its interaction with opioid receptors.
Medicine: Extensively used in clinical research for pain management, studying its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry: Utilized in the development of new analgesic drugs and formulations
準備方法
Synthetic Routes and Reaction Conditions: Morphine sulfate pentahydrate can be synthesized by reacting morphine base with sulfuric acid in the presence of water. The reaction typically involves dissolving morphine base in water, followed by the addition of sulfuric acid to form morphine sulfate. The solution is then allowed to crystallize, forming morphine sulfate pentahydrate crystals .
Industrial Production Methods: In industrial settings, morphine sulfate pentahydrate is produced by extracting morphine from opium poppy plants. The extracted morphine is then purified and reacted with sulfuric acid to form morphine sulfate. The resulting solution is crystallized to obtain morphine sulfate pentahydrate .
Types of Reactions:
Oxidation: Morphine sulfate pentahydrate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert morphine sulfate pentahydrate into other derivatives, such as dihydromorphine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Morphine N-oxide, pseudomorphine.
Reduction Products: Dihydromorphine, tetrahydromorphine.
Substitution Products: Codeine, ethylmorphine.
作用機序
Morphine sulfate pentahydrate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. Upon binding, morphine activates these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This results in reduced perception of pain and increased pain tolerance .
類似化合物との比較
Codeine: A less potent analgesic derived from morphine, commonly used for mild to moderate pain relief.
Hydromorphone: A semi-synthetic opioid with higher potency than morphine, used for severe pain management.
Oxycodone: Another semi-synthetic opioid, known for its effectiveness in treating moderate to severe pain
Uniqueness of Morphine Sulfate Pentahydrate: Morphine sulfate pentahydrate is unique due to its high potency and efficacy as an analgesic. It serves as the gold standard for pain relief and is often used as a benchmark for comparing the effectiveness of other analgesics. Its well-documented pharmacological profile and extensive clinical use make it a critical compound in pain management .
特性
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVOTVYEFDAHCL-RTSZDRIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N2O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-27-2 (Parent) | |
| Record name | Morphine sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048914 | |
| Record name | Morphine sulfate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6211-15-0, 64-31-3 | |
| Record name | Morphine sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphine sulfate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morphine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the critical material attributes of morphine sulfate pentahydrate that can impact the development of modified release tablets?
A1: The research paper [] highlights several critical material attributes of morphine sulfate pentahydrate that can influence the formulation of modified release tablets. These include:
- Particle morphology: Morphine sulfate pentahydrate exhibits prismatic to rhomboid crystal forms with a tendency to agglomerate [].
- Particle size distribution: The active substance shows a wide particle size distribution and high polydispersity, indicated by high SPAN values [].
- Flowability: Morphine sulfate pentahydrate demonstrates poor flowability, which can pose challenges during pharmaceutical processing [].
Q2: How can Quality by Design (QbD) principles be applied to optimize the formulation of modified release morphine sulfate tablets?
A2: The research emphasizes the application of QbD principles for developing modified release morphine sulfate tablets []. This involves:
- Defining a quality target product profile (QTPP): This involves establishing desired quality attributes of the final product, such as drug release profile and tablet characteristics [].
- Identifying critical quality attributes (CQAs): Based on the QTPP and prior knowledge, key quality attributes like drug release rate and tablet hardness are defined [].
- Determining critical material attributes (CMAs) and critical process parameters (CPPs): These are identified through risk assessment tools like Failure Mode Effects Analysis (FMEA) to understand their impact on CQAs [].
- Designing experiments and establishing a design space: Systematic experimentation using design of experiments (DOE) helps define the acceptable ranges for CMAs and CPPs to consistently achieve the desired QTPP [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)

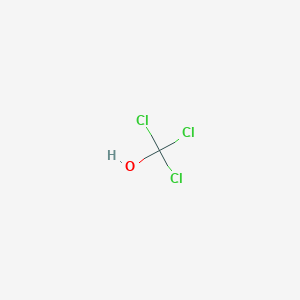
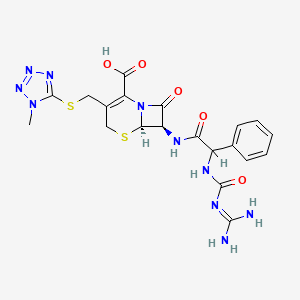
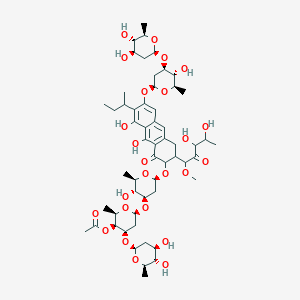

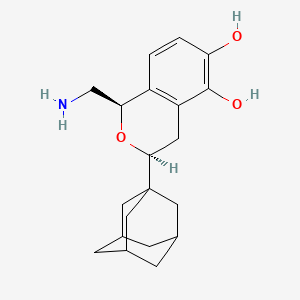
![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)
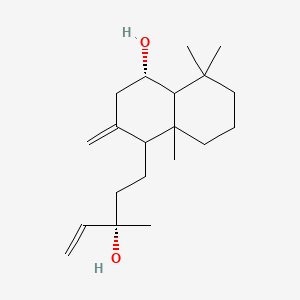


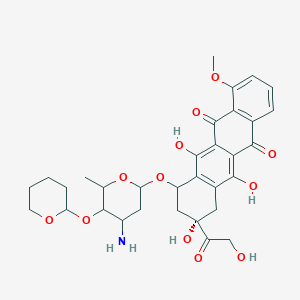
![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
